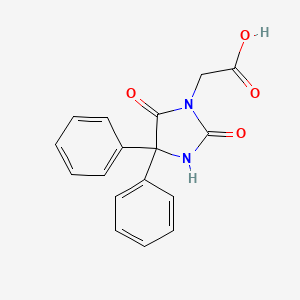

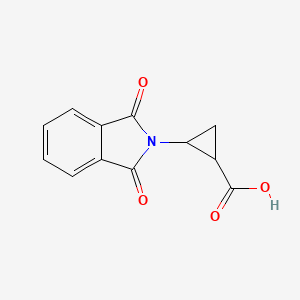

(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid , also known by its IUPAC name (2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl dihydrogen phosphate , is a chemical compound with the molecular formula C₁₆H₁₃N₂O₆P . It appears as a clear, colorless to pale yellow, sterile solution . The compound’s melting point lies within the range of 173-176.5°C .

Synthesis Analysis

Research has produced various derivatives of this compound, including 4-(chloromethoxy)-3-[2,4-dioxo-5,5-diphenylimidazolidine-1-yl) carbonyl] benzene sulfonic acid . Molecular docking studies have confirmed that 5,5-diphenylimidazolidine-2,4-dione exhibits anticonvulsant effects .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Anticonvulsant Properties

2,5-Dioxo-4,4-diphenylimidazolidin-1-yl acetic acid has been utilized in the synthesis of various compounds with potential anticonvulsant properties. For instance, Deodhar et al. (2009) synthesized derivatives of phenytoin, a known anticonvulsant, using this compound as a precursor. These derivatives exhibited significant anticonvulsant activity, highlighting the potential of 2,5-dioxo-4,4-diphenylimidazolidin-1-yl acetic acid in developing new epilepsy treatments (Deodhar et al., 2009).

Antimicrobial Applications

This compound has also been explored for its antimicrobial properties. A study by Magd El-Din et al. (2007) demonstrated the synthesis of new derivatives from this compound, which showed significant antimicrobial activities (Magd El-Din et al., 2007).

Antibacterial and Antifungal Activities

Youssef et al. (2015) synthesized biologically active nuclei such as imidazoles and thiazoles incorporating the thiazolidindione nucleus derived from 2,5-dioxo-4,4-diphenylimidazolidin-1-yl acetic acid. These compounds showed moderate antibacterial and antifungal activities, suggesting their potential use in treating infections (Youssef et al., 2015).

Conformational Studies for Supramolecular Complexes

In the field of crystallography, Gerhardt et al. (2012) used this compound in crystallization studies to examine its conformational preferences. This research aids in understanding the compound's structural characteristics, which is essential for its application in supramolecular chemistry (Gerhardt et al., 2012).

Antiproliferative Properties in Cancer Research

Another significant application is in cancer research. Pantelić et al. (2021) synthesized novel triphenyltin(IV) compounds using derivatives of 2,5-dioxo-4,4-diphenylimidazolidin-1-yl acetic acid. These compounds exhibited promising antiproliferative activity against various human cancer cell lines, suggesting their potential use in cancer therapy (Pantelić et al., 2021).

Anti-inflammatory Applications

In the realm of anti-inflammatory drugs, Nikalje et al. (2015) synthesized novel derivatives of this compound and evaluated their anti-inflammatory activity using in vitro and in vivo models. This highlights its potential use in developing new anti-inflammatory medications (Nikalje et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c20-14(21)11-19-15(22)17(18-16(19)23,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,23)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTMZIFNQQCIIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(thiophen-3-yl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2637718.png)

![N-[2-(methoxymethyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2637721.png)

![2-chloro-N-(2-methylphenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B2637723.png)

![Dimethyl [2-(2-methoxypyridin-3-yl)-2-oxoethyl]phosphonate](/img/structure/B2637727.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride](/img/structure/B2637731.png)

![2,4-dimethoxy-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2637733.png)

![2,3-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2637740.png)